molecular formula C15H26N4O2S B215073 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide

4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide

Cat. No. B215073
M. Wt: 326.5 g/mol
InChI Key: RZBKQAMVWNKEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide, also known as IPPS, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. IPPS is a sulfonamide derivative that is commonly used as a pharmacological tool to study the physiological and biochemical effects of drugs on the human body. In

Mechanism of Action

4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide can modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in mice and rats, suggesting that it may have anxiolytic properties. 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide has also been found to reduce the rewarding effects of drugs of abuse, including cocaine and amphetamine, indicating that it may have potential as a treatment for drug addiction. Additionally, 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide has been shown to have antipsychotic effects, suggesting that it may be useful in the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide in lab experiments is that it is a well-characterized compound that is readily available. It also has a relatively low toxicity profile, making it safe for use in animal studies. However, one of the limitations of using 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide is that it has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide. One area of interest is the potential use of 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide in the treatment of drug addiction. Further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the use of 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide as a tool for studying the role of the NMDA receptor in learning and memory. Finally, there is a need for further research to explore the potential therapeutic applications of 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide in the treatment of psychiatric disorders such as anxiety and schizophrenia.
Conclusion
In conclusion, 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a well-characterized compound that is commonly used as a pharmacological tool to study the physiological and biochemical effects of drugs on the human body. 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide acts as an antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory. It has a range of biochemical and physiological effects, including anxiolytic, antipsychotic, and anti-addictive properties. While there are some limitations to using 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide in lab experiments, it remains a valuable tool for studying the effects of drugs on the central nervous system. Further research is needed to explore the potential therapeutic applications of 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide in the treatment of psychiatric disorders and drug addiction.

Synthesis Methods

4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide can be synthesized by reacting 4-isopropyl-1-piperazinecarboxylic acid with propylamine and 3-chloropyridine-2-sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide.

Scientific Research Applications

4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide is commonly used as a pharmacological tool to study the physiological and biochemical effects of drugs on the human body. It is used as a reference compound in drug discovery and development, particularly in the field of neuroscience. 4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide is also used to study the effects of drugs on the central nervous system, including drug addiction, anxiety, and depression.

properties

Product Name

4-(4-isopropyl-1-piperazinyl)-N-propyl-3-pyridinesulfonamide

Molecular Formula

C15H26N4O2S

Molecular Weight

326.5 g/mol

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)-N-propylpyridine-3-sulfonamide

InChI

InChI=1S/C15H26N4O2S/c1-4-6-17-22(20,21)15-12-16-7-5-14(15)19-10-8-18(9-11-19)13(2)3/h5,7,12-13,17H,4,6,8-11H2,1-3H3

InChI Key

RZBKQAMVWNKEIS-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C(C)C

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C(C)C

Origin of Product

United States

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